![molecular formula C28H28N6O5S B2881628 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-33-4](/img/no-structure.png)

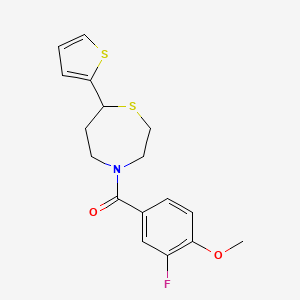

5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

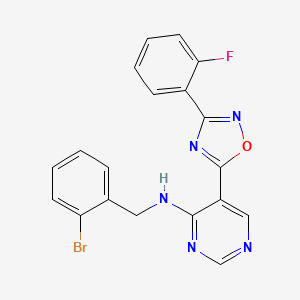

The compound is a complex organic molecule, likely belonging to the class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been synthesized for the treatment of Alzheimer’s disease (AD) . Another related compound, pyrazolo[3,4-d]pyrimidine, was synthesized as part of anticancer drug discovery research .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. These include a benzylpiperidin-1-yl group, an oxoethylthio group, and a nitrophenyl group attached to a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

Novel Heterocyclic Compounds Synthesis : The compound is used as a starting point for synthesizing various novel heterocyclic compounds. These include thiazolopyrimidines and oxadiazepines, which show potential as cyclooxygenase inhibitors and have analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity : Some derivatives of this compound have shown promising results in inhibiting the growth of various human cancer cell lines. This suggests its potential use in developing new anticancer agents (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Chemical Properties and Synthesis Techniques

One-Pot Synthesis Approaches : Efficient one-pot synthesis methods have been developed for creating pyrimido[4,5-d]pyrimidine derivatives, demonstrating the versatility and reactivity of this compound in various chemical reactions (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).

Mechanism Studies in Chemical Reactions : Research on this compound has contributed to understanding the mechanisms of chemical reactions, such as the formation of difluoromethoxy derivatives and their reaction pathways (Rakhimov, Kameneva, Avdeev, & Fedunov, 2011).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-(4-nitrophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which is then coupled with 2-(4-benzylpiperidin-1-yl)-2-oxoethylthiol to form the second intermediate. The final step involves the coupling of the second intermediate with 5-chloro-6-methylpyrimidine-4(3H)-one to form the target compound.", "Starting Materials": [ "5-chloro-6-methylpyrimidine-4(3H)-one", "4-nitroaniline", "1,3-dimethyl-2-nitrobenzene", "4-benzylpiperidine", "2-bromoacetyl chloride", "thiourea", "triethylamine", "potassium carbonate", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(4-nitrophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione", "a. Dissolve 4-nitroaniline (1.0 eq) and 1,3-dimethyl-2-nitrobenzene (1.2 eq) in acetic anhydride and heat the mixture to 80°C for 2 hours.", "b. Cool the reaction mixture to room temperature and add water to precipitate the product.", "c. Collect the product by filtration and wash with water and methanol.", "Step 2: Synthesis of 2-(4-benzylpiperidin-1-yl)-2-oxoethylthiol", "a. Dissolve 4-benzylpiperidine (1.0 eq) and thiourea (1.2 eq) in ethanol and heat the mixture to reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2.", "c. Collect the product by filtration and wash with water and ethanol.", "d. Dissolve the product in methanol and add 2-bromoacetyl chloride (1.2 eq) and triethylamine (1.2 eq).", "e. Heat the mixture to reflux for 2 hours and cool to room temperature.", "f. Collect the product by filtration and wash with water and methanol.", "Step 3: Synthesis of '5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione'", "a. Dissolve 5-(4-nitrophenyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 eq) and 2-(4-benzylpiperidin-1-yl)-2-oxoethylthiol (1.2 eq) in ethyl acetate.", "b. Add potassium carbonate (1.2 eq) and heat the mixture to reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and add water to precipitate the product.", "d. Collect the product by filtration and wash with water and ethyl acetate.", "e. Dissolve the product in methanol and add sodium bicarbonate to adjust the pH to 7.", "f. Collect the product by filtration and wash with water and methanol." ] } | |

CAS-Nummer |

847190-33-4 |

Produktname |

5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C28H28N6O5S |

Molekulargewicht |

560.63 |

IUPAC-Name |

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C28H28N6O5S/c1-31-25-23(27(36)32(2)28(31)37)26(30-24(29-25)20-8-10-21(11-9-20)34(38)39)40-17-22(35)33-14-12-19(13-15-33)16-18-6-4-3-5-7-18/h3-11,19H,12-17H2,1-2H3 |

InChI-Schlüssel |

XXJQLPQCRNOPLJ-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCC(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)

![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)

![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)

![4-Hydroxy-3-[(4-hydroxyphenyl)methyl]benzaldehyde](/img/structure/B2881561.png)

![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881565.png)